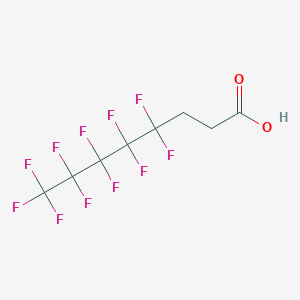

2H,2H,3H,3H-Perfluorooctanoic acid

描述

2H,2H,3H,3H-全氟辛酸是一种多氟烷基物质,通常称为全氟化合物。其特点是氟含量高,赋予其独特的化学和物理性质。该化合物以其稳定性、抗降解性和拒水拒油性而闻名。 它已被发现是废水中的污染物,并被用于各种工业应用 .

准备方法

合成路线和反应条件

2H,2H,3H,3H-全氟辛酸的合成通常涉及四氟乙烯与合适的引发剂的端基化,然后氧化引入羧酸基团。 反应条件通常包括高温高压,以促进所需产物的形成 .

工业生产方法

2H,2H,3H,3H-全氟辛酸的工业生产涉及大规模端基化工艺,其中反应在专门的反应器中进行,这些反应器设计用于处理所需的较高压力和温度。 然后通过蒸馏和结晶等各种技术对产品进行提纯,以达到所需的纯度水平 .

化学反应分析

反应类型

2H,2H,3H,3H-全氟辛酸经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成各种全氟化衍生物。

还原: 还原反应会导致形成部分氟化的化合物。

常用试剂和条件

这些反应中常用的试剂包括强氧化剂,如高锰酸钾用于氧化,还原剂,如氢化锂铝用于还原,以及亲核试剂用于取代反应。 这些反应通常需要控制温度和惰性气氛,以防止不必要的副反应 .

主要产物

科学研究应用

Environmental Monitoring and Analysis

PFAS Contamination Studies

PFOA is persistent in the environment and has been detected in various ecosystems. Studies have shown elevated levels of PFAS in fish and zoobenthos from locations near industrial sites where PFOA was used. For instance, a study conducted on fish samples from Lake Tyrifjorden indicated significant contamination levels linked to historical industrial discharges of PFAS during the production of molded paper products .

Table 1: PFAS Concentrations in Aquatic Biota

| Location | Mean PFAS Concentration (ng/g w.w.) |

|---|---|

| Svarthølen | 1278 |

| Tyrifjorden | 266 |

| Bergertjern | 41.8 |

This data illustrates the varying levels of contamination across different sites, emphasizing the need for ongoing environmental monitoring.

Health Risk Assessments

Cancer Epidemiology

Research has established a correlation between PFOA exposure and various health risks, particularly cancer. A cohort study involving workers at a DuPont chemical plant revealed elevated mortality rates from several cancers, including kidney and testicular cancers . The average serum PFOA levels among these workers were significantly higher than those found in the general population.

Table 2: Cancer Associations with PFOA Exposure

| Cancer Type | Odds Ratio (AOR) | Reference Study |

|---|---|---|

| Kidney Cancer | 2.0 | |

| Testicular Cancer | 2.8 | |

| Non-Hodgkin Lymphoma | Not specified |

These findings underscore the importance of assessing PFOA exposure in occupational settings and surrounding communities.

Industrial Applications

Manufacturing Processes

PFOA has been utilized in various manufacturing processes due to its surfactant properties. It is commonly used in the production of non-stick coatings and water-repellent fabrics. However, the environmental persistence and health risks associated with PFOA have led to increased scrutiny and regulatory actions aimed at reducing its use.

Table 3: Industrial Uses of PFOA

| Application | Description |

|---|---|

| Non-stick Cookware | Used as a coating for cookware to enhance durability and non-stick properties. |

| Water-repellent Fabrics | Employed in textiles to provide resistance to water and stains. |

| Firefighting Foam | Utilized in aqueous film-forming foams (AFFF) for effective firefighting capabilities. |

Regulatory Landscape

Due to growing concerns over the health effects and environmental impact of PFOA, regulatory bodies worldwide are implementing stricter guidelines on its use. The U.S. Environmental Protection Agency (EPA) has established health advisories for PFOA concentrations in drinking water, reflecting its potential risks to public health.

Case Studies

DuPont Chemical Plant Case Study

One notable case study involves the DuPont plant in West Virginia, where extensive research has linked PFOA exposure to adverse health outcomes among workers and nearby residents. The findings from this cohort study have prompted legal actions against DuPont and have influenced regulatory changes concerning PFAS usage .

Community Health Impact Study

Another significant investigation focused on residents living near contaminated water sources due to industrial emissions. This study highlighted increased cancer incidence rates among individuals exposed to high levels of PFOA through drinking water .

作用机制

2H,2H,3H,3H-全氟辛酸的作用机制涉及它与各种分子靶标和途径的相互作用。已知它会与蛋白质结合并破坏细胞过程,从而导致潜在的毒理学影响。 该化合物的高稳定性和抗降解性使其能够在环境中持久存在并生物积累在生物体中 .

相似化合物的比较

类似化合物

全氟辛酸: 结构相似,但具有全氟化的碳链。

全氟辛烷磺酸: 含有磺酸基团而不是羧酸基团。

全氟己酸: 碳链长度较短,但化学性质相似.

独特性

2H,2H,3H,3H-全氟辛酸之所以独特,是因为其部分氟化的结构,与全氟化的化合物相比,赋予了不同的化学反应性。 这种部分氟化使得它能够与其他分子发生特定相互作用,使其在特殊应用中发挥作用 .

生物活性

2H,2H,3H,3H-Perfluorooctanoic acid (PFOA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered significant attention due to its persistence in the environment and potential health impacts. PFOA is primarily used in the manufacturing of fluoropolymers and has been linked to various adverse health outcomes. This article explores the biological activity of PFOA, focusing on its toxicological effects, mechanisms of action, and epidemiological evidence.

PFOA is a fully fluorinated carboxylic acid with the molecular formula . Its unique structure contributes to its stability and resistance to degradation. The compound is characterized by:

- High lipophilicity : Facilitates bioaccumulation in living organisms.

- Persistence : Resistant to environmental degradation processes.

In Vitro Studies

PFOA exhibits various biological activities that can lead to cellular and molecular damage. Key findings from in vitro studies include:

- Cellular Toxicity : PFOA has been shown to induce cytotoxicity in hepatic and renal cell lines. The mechanism involves oxidative stress and disruption of cellular homeostasis.

- Endocrine Disruption : PFOA can interfere with thyroid hormone signaling pathways, potentially leading to developmental and metabolic disorders .

- Carcinogenic Potential : Studies indicate that PFOA exposure may lead to DNA damage and promote tumorigenesis in various tissues, including the liver and kidneys .

In Vivo Studies

Animal studies have demonstrated that PFOA exposure leads to significant adverse health outcomes:

- Tumorigenesis : Rodent models exposed to PFOA have developed tumors in organs such as the liver, pancreas, and testicles. A study reported elevated incidences of liver tumors in rats after chronic exposure .

- Renal Effects : PFOA is concentrated in the kidneys of rodents, showing a correlation with renal cancer development .

Epidemiological Evidence

Numerous epidemiological studies have investigated the association between PFOA exposure and various health outcomes:

- Cancer Associations : A cohort study involving workers exposed to PFOA found increased mortality rates from kidney cancer (SMR = 2.0) and testicular cancer (AOR = 2.8) among those with high serum levels of PFOA .

- Community Exposure : Residents near a chemical plant with contaminated drinking water exhibited higher incidences of testicular, kidney, prostate cancers, and non-Hodgkin lymphoma .

Data Overview

The biological activity of PFOA is mediated through several mechanisms:

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : PFOA activates PPARα, leading to altered lipid metabolism and potential carcinogenic effects.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production contributes to cellular damage and inflammation.

- Gene Expression Modulation : PFOA alters the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Case Studies

- DuPont Chemical Plant Workers : A significant study assessed mortality among workers exposed to high levels of PFOA at a DuPont facility. Findings revealed increased risks for several cancers, particularly renal diseases .

- Mid-Ohio Valley Residents : Research on residents exposed to contaminated drinking water showed a strong correlation between elevated serum PFOA levels and increased cancer incidence .

属性

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFCFCPCGMHSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874028 | |

| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-49-3 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。